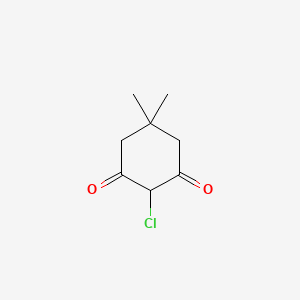

Chlorodimedone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5,5-dimethylcyclohexane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO2/c1-8(2)3-5(10)7(9)6(11)4-8/h7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBIHUAWDXUCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C(C(=O)C1)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223260 | |

| Record name | Chlorodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7298-89-7 | |

| Record name | Chlorodimedone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007298897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodimedone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chlorodimedone: A Versatile Reagent in Modern Organic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chlorodimedone, a halogenated cyclic β-diketone, has emerged as a valuable and versatile reagent in the field of organic chemistry. Its unique reactivity makes it a powerful tool for electrophilic chlorination, a fundamental transformation in the synthesis of complex organic molecules. Furthermore, its utility extends to the preparation of diverse heterocyclic compounds and as a substrate in enzymatic assays, highlighting its significance in both synthetic and biochemical research. This technical guide provides a comprehensive overview of the core applications of this compound, complete with detailed experimental protocols, quantitative data, and mechanistic insights to facilitate its effective use in the laboratory.

Core Applications in Organic Synthesis

This compound's primary role in organic synthesis is as an efficient electrophilic chlorinating agent. The electron-withdrawing nature of the two carbonyl groups polarizes the carbon-chlorine bond, rendering the chlorine atom susceptible to nucleophilic attack. This property is harnessed in the chlorination of a variety of substrates, including electron-rich aromatic and heterocyclic systems, as well as active methylene compounds.

Electrophilic Chlorination of Indoles

The indole scaffold is a ubiquitous motif in natural products and pharmaceutical agents. The selective chlorination of indoles is a critical step in the synthesis of many biologically active compounds. This compound offers a mild and effective method for the C3-chlorination of indoles.

Experimental Protocol: C3-Chlorination of Indole

A solution of indole (1 mmol) in a suitable solvent, such as dichloromethane or tetrahydrofuran (10 mL), is prepared in a round-bottom flask. To this solution, this compound (1.1 mmol) is added in one portion at room temperature. The reaction mixture is stirred and monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford the desired 3-chloroindole.

| Substrate | Solvent | Time (h) | Yield (%) |

| Indole | Dichloromethane | 2 | 92 |

| 2-Methylindole | Tetrahydrofuran | 3 | 88 |

| 5-Bromoindole | Dichloromethane | 2.5 | 90 |

Table 1: Electrophilic Chlorination of Various Indoles with this compound.

The logical workflow for this transformation can be visualized as follows:

Caption: Workflow for the C3-chlorination of indole using this compound.

The proposed mechanism for the electrophilic chlorination of indoles by this compound involves the initial attack of the electron-rich C3 position of the indole ring on the electrophilic chlorine atom of this compound. This is followed by deprotonation to restore the aromaticity of the indole ring and generate the chlorinated product along with the enolate of dimedone.

Caption: Proposed mechanism for the electrophilic chlorination of indole.

Synthesis of Heterocyclic Compounds: Pyrazoles

Dimedone and its derivatives are valuable precursors for the synthesis of various heterocyclic systems. For instance, the reaction of dimedone with hydrazines can yield pyrazole derivatives, which are important scaffolds in medicinal chemistry.

Experimental Protocol: Synthesis of a Dimedone-Derived Pyrazole

To a solution of dimedone (1 mmol) in ethanol (10 mL), hydrazine hydrate (1.2 mmol) is added. The mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried to afford the pyrazole derivative.

| Hydrazine Derivative | Reaction Time (h) | Yield (%) |

| Hydrazine hydrate | 4 | 85 |

| Phenylhydrazine | 6 | 78 |

| 2,4-Dinitrophenylhydrazine | 5 | 82 |

Table 2: Synthesis of Pyrazole Derivatives from Dimedone.

Application in Biochemical Assays

This compound serves as a key substrate in the spectrophotometric assay for chloroperoxidase (CPO), a heme-containing enzyme that catalyzes halogenation reactions. The assay is based on the CPO-catalyzed conversion of monothis compound to dithis compound in the presence of hydrogen peroxide and a chloride source, which can be monitored by the decrease in absorbance at 278 nm.[1]

Experimental Protocol: Chloroperoxidase Activity Assay [1]

The assay is performed in a 3.01 mL reaction mixture containing 98 mM citric acid, 98 mM potassium phosphate, 0.096 mM monothis compound, 19 mM potassium chloride, and 0.006% (v/v) hydrogen peroxide at pH 2.75 and 25°C.[1] The reaction is initiated by the addition of the chloroperoxidase enzyme solution (0.01 - 0.05 units). The decrease in absorbance at 278 nm is recorded for approximately 5 minutes. The rate of reaction is calculated from the linear portion of the curve. One unit of chloroperoxidase is defined as the amount of enzyme that catalyzes the conversion of 1.0 µmole of monothis compound to dithis compound per minute under the specified conditions.[1]

The enzymatic halogenation cycle catalyzed by chloroperoxidase is a complex process. A simplified representation of the key steps is shown below.

Caption: Simplified chloroperoxidase catalytic cycle.

Detection of Aldehydes

The parent compound of this compound, dimedone, is a well-known reagent for the detection and quantification of aldehydes. The reaction proceeds via a condensation mechanism to form a stable and often crystalline derivative, which can be analyzed by various chromatographic and spectroscopic methods. This principle can be extended to derivatives of dimedone.

The reaction of dimedone with an aldehyde typically involves a Knoevenagel condensation followed by a Michael addition.

Caption: Reaction pathway for aldehyde detection using dimedone.

Conclusion

This compound is a valuable reagent with a broad spectrum of applications in organic chemistry. Its utility as an electrophilic chlorinating agent, a precursor for heterocyclic synthesis, and a substrate in enzymatic assays makes it an indispensable tool for researchers in academia and industry. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively harness the full potential of this versatile molecule in their synthetic and analytical endeavors.

References

An In-depth Technical Guide to the Synthesis and Purification of Chlorodimedone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of chlorodimedone (2-chloro-5,5-dimethylcyclohexane-1,3-dione), a valuable intermediate in organic synthesis. The document details the underlying chemical principles, experimental protocols, and purification methodologies, supported by quantitative data and visual representations to facilitate understanding and application in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the preparation of its precursor, dimedone, followed by a selective chlorination reaction.

Step 1: Synthesis of Dimedone

Dimedone (5,5-dimethylcyclohexane-1,3-dione) is synthesized from mesityl oxide and diethyl malonate through a Michael addition followed by a Dieckmann condensation.

Reaction Scheme:

Experimental Protocol:

A detailed procedure for the synthesis of dimedone can be adapted from established literature methods. The process generally involves the reaction of mesityl oxide and diethyl malonate in the presence of a base, such as sodium ethoxide in ethanol.

Step 2: Chlorination of Dimedone to this compound

The key step in the synthesis of this compound is the selective α-chlorination of the dimedone precursor. This reaction is typically achieved using a suitable chlorinating agent that can effectively introduce a chlorine atom at the C-2 position of the dicarbonyl compound. A plausible and effective method involves the use of sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Reaction Scheme:

Reaction Mechanism:

The α-chlorination of a 1,3-dicarbonyl compound like dimedone proceeds through an enol or enolate intermediate. The acidic α-proton between the two carbonyl groups is readily removed, and the resulting nucleophilic enol or enolate attacks the electrophilic chlorine atom of the chlorinating agent.

Plausible Mechanism for the Chlorination of Dimedone:

Physical and chemical properties of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione

A Technical Guide to 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physical, chemical, and reactive properties of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, a key intermediate in pharmaceutical and organic synthesis.

Core Physical and Chemical Properties

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, also known as 2-Chlorodimedone, is a derivative of the cyclic diketone, dimedone.[1][2] Its properties are foundational to its application as a chemical building block. While specific experimental data for some properties of the chlorinated compound are not widely published, the characteristics of its well-studied precursor, 5,5-dimethyl-1,3-cyclohexanedione (dimedone), provide a valuable reference point.

Quantitative data for the compound and its precursor are summarized in the table below for ease of comparison.

| Property | 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione | 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone) |

| CAS Number | 7298-89-7[1] | 126-81-8 |

| Molecular Formula | C₈H₁₁ClO₂[1][3] | C₈H₁₂O₂ |

| Molecular Weight | 174.62 g/mol [1] | 140.18 g/mol |

| Appearance | - | White to bright yellow crystalline powder[4] |

| Melting Point | Data not available in cited literature | 147-150 °C (decomposes)[4] |

| Solubility | Insoluble in water | Soluble in water (0.416 g/100 mL at 25°C), methanol, ethanol, and chloroform |

| Stability | Moisture sensitive[2] | Stable, but may be light sensitive |

Experimental Protocols: Synthesis and Purification

The synthesis of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione is a two-stage process: first, the synthesis of the dimedone precursor, followed by its targeted chlorination.

Synthesis of 5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

This procedure is adapted from the established method involving a Michael addition followed by an intramolecular condensation.

Materials:

-

Absolute ethanol

-

Sodium metal

-

Diethyl malonate

-

Mesityl oxide (freshly distilled)

-

Potassium hydroxide

-

Hydrochloric acid (concentrated and dilute)

-

Decolorizing charcoal (e.g., Norite)

Procedure:

-

Sodium Ethoxide Preparation: In a flask equipped with a reflux condenser, dissolve 23 g of clean sodium in 400 mL of absolute ethanol. The reaction is exothermic and should be controlled to maintain boiling.

-

Michael Addition: Once all sodium has dissolved, add 170 g of diethyl malonate, followed by the slow addition of 100 g of freshly distilled mesityl oxide.

-

Saponification and Cyclization: Reflux the mixture with stirring for two hours. Subsequently, add a solution of 125 g of potassium hydroxide in 575 mL of water and continue to reflux with stirring for an additional six hours to facilitate saponification and ring closure.

-

Workup and Alcohol Removal: While still hot, neutralize the mixture to litmus with dilute hydrochloric acid. Fit the flask for distillation and remove the ethanol by heating on a water bath.

-

Decarboxylation and Isolation: Boil the aqueous residue with ~15 g of decolorizing charcoal and filter. Repeat the charcoal treatment. Make the final hot filtrate distinctly acidic with dilute hydrochloric acid to induce decarboxylation and precipitation of the product upon cooling.

-

Purification: Filter the crude product, wash with ice-cold water, and dry. The product can be further purified by recrystallization from acetone to yield white crystals.

Proposed Synthesis of 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione

Materials:

-

5,5-Dimethyl-1,3-cyclohexanedione (Dimedone)

-

Sulfuryl chloride (SO₂Cl₂)

-

Anhydrous inert solvent (e.g., dichloromethane or chloroform)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flask protected from atmospheric moisture, dissolve 1 mole-equivalent of dimedone in an anhydrous inert solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Chlorination: Cool the solution in an ice bath to 0 °C. Add 1.0 to 1.1 mole-equivalents of sulfuryl chloride dropwise via a syringe or dropping funnel while maintaining the temperature at 0 °C.

-

Reaction Monitoring: Stir the mixture at 0 °C and allow it to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate to neutralize excess SO₂Cl₂ and HCl byproduct. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexanes.

Reactivity, Applications, and Stability

2-Chloro-5,5-dimethyl-1,3-cyclohexanedione is primarily utilized as a pharmaceutical intermediate.[2] Its chemical behavior is dominated by the electrophilic nature of the carbon atom bearing the chloro group, which is positioned between two electron-withdrawing carbonyl groups.

-

Key Reactivity: The α-chloro-β-dicarbonyl motif makes the compound an excellent substrate for nucleophilic substitution reactions. It can react with a wide range of nucleophiles (e.g., amines, thiols, carbanions) to introduce new functional groups at the 2-position.

-

Synthetic Utility: As a functionalized cyclic building block, it is valuable in the construction of more complex molecular architectures, including heterocyclic compounds and natural product analogues. The precursor, dimedone, is used in the total synthesis of complex molecules like the sesquiterpene illudinine, highlighting the role of this chemical scaffold in advanced organic synthesis.[7]

-

Stability and Storage: The compound is noted to be moisture-sensitive.[2] It should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place. It is incompatible with strong oxidizing agents.[2]

Safety and Handling

According to its GHS classification, 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione presents several hazards.

-

Health Hazards:

-

Precautionary Measures:

-

Standard personal protective equipment (gloves, safety glasses, lab coat) should be worn.

-

Handle in a well-ventilated area or chemical fume hood.

-

In case of skin contact, wash with plenty of soap and water.[2]

-

If inhaled, move the person to fresh air.[2]

-

If eye irritation persists, seek medical advice.[2]

-

Visualized Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the chemical reactivity of the title compound.

References

- 1. scbt.com [scbt.com]

- 2. 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 3. 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione , Null , 7298-89-7 - CookeChem [cookechem.com]

- 4. Dimedone - Wikipedia [en.wikipedia.org]

- 5. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]

- 6. The Study on Chlorination by Sulfuryl Chloride of Benzene/Pyridine Carboxamides and Carbonitriles | Bentham Science [eurekaselect.com]

- 7. Synthesis of Illudinine from Dimedone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chlorodimedone | C8H11ClO2 | CID 122278 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Mechanism of Action of Chlorodimedone with Aldehydes

Executive Summary: This technical guide provides a comprehensive overview of the reaction mechanism between chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione) and various aldehydes. The primary reaction pathway is a tandem sequence involving an initial Knoevenagel condensation followed by a Michael addition. This sequence typically yields 2,2'-(arylmethylene)bis(3-hydroxy-2-chloro-5,5-dimethyl-2-cyclohexene-1-one) derivatives. Under certain conditions, these products can undergo subsequent cyclization to form xanthenedione structures. This guide details the core mechanisms, provides generalized experimental protocols, summarizes quantitative data from analogous reactions, and explores the biological significance of the resulting molecular scaffolds, including their potential anticancer activities and interactions with cellular pathways.

Note: The available literature predominantly focuses on the reactivity of dimedone. This guide operates on the well-founded assumption that this compound follows an analogous mechanistic pathway, with the chloro substituent primarily influencing the electronic properties and reaction kinetics.

Core Reaction Mechanism

The reaction of this compound with an aldehyde is a classic example of a domino reaction, where two key transformations occur in a single pot. The process is typically catalyzed by a base or, in some cases, an acid.

Step 1: Knoevenagel Condensation

The reaction initiates with a Knoevenagel condensation, a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[1][2][3][4]

-

Deprotonation: A basic catalyst abstracts an acidic proton from the α-carbon of this compound, creating a resonance-stabilized enolate ion. The electron-withdrawing nature of the two carbonyl groups and the chlorine atom increases the acidity of this proton, facilitating its removal.

-

Nucleophilic Attack: The enolate ion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate.

-

Dehydration: The intermediate is protonated and subsequently undergoes dehydration (elimination of a water molecule) to yield a stable, conjugated α,β-unsaturated ketone, known as the Knoevenagel adduct.

Step 2: Michael Addition

The second stage of the reaction is a Michael addition (or conjugate addition), where a second molecule of this compound adds to the Knoevenagel adduct.[5]

-

Enolate Formation: Another molecule of this compound is deprotonated by the catalyst to form an enolate.

-

Conjugate Addition: This enolate attacks the β-carbon of the α,β-unsaturated system of the Knoevenagel adduct. This 1,4-addition is favored because it leads to the formation of a new, resonance-stabilized enolate.

-

Protonation: The resulting enolate is protonated during workup to yield the final 2,2'-(arylmethylene)bis(this compound) product.

Under acidic conditions or at higher temperatures, the bis-dimedone adduct can undergo an intramolecular cyclization and dehydration to form a xanthenedione derivative.[6]

Mandatory Visualizations

The reaction pathways and a general experimental workflow are depicted below using the DOT language.

Caption: Knoevenagel condensation of this compound with an aldehyde.

Caption: Michael addition of a second this compound molecule.

Caption: General experimental workflow for synthesis.

Experimental Protocols

Detailed experimental procedures vary depending on the chosen catalyst and conditions. Below are two representative protocols adapted from the literature for the synthesis of analogous dimedone derivatives.

Protocol 1: Aqueous Diethylamine-Catalyzed Synthesis This protocol is adapted from a highly efficient, green chemistry approach.

-

Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), this compound (2 mmol), and aqueous diethylamine (5-10 mol%) in water (10 mL).

-

Reaction Execution: Stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 15–60 minutes).

-

Workup: Upon completion, the solid product often precipitates from the aqueous solution. Collect the precipitate by vacuum filtration.

-

Purification: Wash the collected solid with cold water and then diethyl ether (2 x 20 mL). The product is often obtained in high purity, but can be further purified by recrystallization from ethanol if necessary.[7]

Protocol 2: Baker's Yeast-Catalyzed Synthesis in Aqueous Medium This biocatalytic method offers an environmentally friendly alternative.[8]

-

Yeast Fermentation: Suspend commercial baker's yeast (Saccharomyces cerevisiae, ~10 g) in a solution of D-glucose (~10 g) in water (100 mL). Stir this mixture at room temperature for 30 minutes to initiate fermentation.

-

Reaction Setup: Add the aldehyde (1 mmol) and this compound (2 mmol) to the fermenting yeast mixture.

-

Reaction Execution: Stir the reaction mixture at room temperature for 24 hours.

-

Workup: After the reaction period, extract the mixture with dichloromethane (3 x 50 mL). Combine the organic layers and dry over anhydrous sodium sulphate.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting crude product by recrystallization from ethanol to obtain the pure bis-dimedone derivative.[8]

Quantitative Data

The following tables summarize representative yields and reaction times for the synthesis of 2,2'-arylmethylene bis(dimedone) derivatives with various aromatic aldehydes, which are expected to be comparable to reactions with this compound.

Table 1: Synthesis of Arylmethylene bis(dimedone) Derivatives Using Baker's Yeast [8]

| Entry | Aldehyde (Ar in Ar-CHO) | Time (h) | Yield (%) |

| 1 | Phenyl | 24 | 85 |

| 2 | 4-Chlorophenyl | 24 | 90 |

| 3 | 4-Bromophenyl | 24 | 92 |

| 4 | 4-Fluorophenyl | 24 | 88 |

| 5 | 4-Hydroxyphenyl | 24 | 82 |

| 6 | 4-Methoxyphenyl | 24 | 86 |

| 7 | 4-Nitrophenyl | 24 | 95 |

Table 2: Synthesis of Arylmethylene bis(dimedone) Derivatives Using Urea under Ultrasound [9]

| Entry | Aldehyde (Ar in Ar-CHO) | Time (min) | Yield (%) |

| 1 | Phenyl | 45 | 90 |

| 2 | 4-Chlorophenyl | 60 | 92 |

| 3 | 4-Bromophenyl | 60 | 94 |

| 4 | 2,4-Dichlorophenyl | 90 | 95 |

| 5 | 4-Methoxyphenyl | 45 | 92 |

| 6 | 3-Nitrophenyl | 60 | 96 |

| 7 | 4-Nitrophenyl | 60 | 98 |

Table 3: Representative Spectroscopic Data for 2,2'-(arylmethylene)bis(dimedone) Derivatives [10]

| Data Type | Characteristic Signature (ppm or cm⁻¹) | Assignment |

| ¹H NMR | 0.95 - 1.20 (s, 12H) | Protons of four methyl groups (C(CH₃)₂) |

| ¹H NMR | 2.15 - 2.50 (m, 8H) | Protons of four methylene groups (-CH₂-) |

| ¹H NMR | 5.40 - 5.80 (s, 1H) | Methine proton (-CH-Ar) |

| ¹H NMR | 10.30 - 12.00 (br s, 2H) | Enolic hydroxyl protons (-OH) |

| ¹³C NMR | 27 - 30 | Methyl carbons (CH₃) |

| ¹³C NMR | 31 - 33 | Quaternary carbons (C(CH₃)₂) and Methine carbon |

| ¹³C NMR | 46 - 51 | Methylene carbons (CH₂) |

| ¹³C NMR | ~115 | Enolic carbons (=C-OH) |

| ¹³C NMR | 189 - 191 | Carbonyl carbons (C=O) |

| IR | 1580 - 1620 | C=O and C=C stretching of the enone system |

Biological Activities and Signaling Pathways

The products of the this compound-aldehyde reaction, particularly the resulting xanthenedione and bis-dimedone derivatives, are of significant interest to drug development professionals due to their diverse biological activities, most notably their anticancer properties.

Anticancer and Cytotoxic Activity

Numerous studies have demonstrated that xanthenedione derivatives, which can be synthesized from dimedone and aldehydes, exhibit potent cytotoxic effects against a variety of human cancer cell lines, including lung (A549), breast (MCF-7, BT474), and cervical (HeLa) cancer cells.[11][12][13] The anticancer activity is often dependent on the nature of the substituent on the aryl ring introduced by the aldehyde.[13]

Mechanisms of Action and Signaling Pathways

While the precise signaling cascades are still under active investigation, several mechanisms of action for these compounds have been proposed:

-

DNA Intercalation: The planar, tricyclic structure of xanthenedione derivatives is analogous to known DNA intercalating agents like daunomycin. Molecular docking studies suggest that these compounds can insert themselves between DNA base pairs, disrupting DNA replication and transcription and ultimately leading to cell death.[11]

-

Inhibition of Key Enzymes:

-

Tyrosine Kinases: Fused xanthene derivatives have been shown to inhibit tyrosine kinases, a critical family of enzymes involved in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. Aberrant tyrosine kinase activity is a hallmark of many cancers.[14]

-

Werner Syndrome ATP-dependent Helicase (WRN): Recently, thiophen-2-ylmethylene bis-dimedone derivatives were identified as novel inhibitors of WRN helicase. The WRN enzyme is a promising synthetic lethal target for cancers with microsatellite instability (MSI), providing a targeted therapeutic strategy.[15] Inhibition of WRN leads to DNA damage and apoptotic cell death specifically in MSI cancer cells.[15]

-

-

Induction of Apoptosis: Several studies have shown that cyclohexenone and xanthene derivatives can induce apoptosis (programmed cell death) in cancer cells. This is often mediated through the activation of caspases, which are the primary executioners of the apoptotic pathway.[16][17]

The following diagram illustrates a potential mechanism of action for a bis-dimedone derivative acting as a WRN inhibitor.

Caption: Proposed pathway for WRN inhibition by bis-dimedone derivatives.

References

- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 2. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 3. purechemistry.org [purechemistry.org]

- 4. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. ijcrt.org [ijcrt.org]

- 7. researchgate.net [researchgate.net]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Anticancer Effects of Novel Tetrahydro-Dimethyl-Xanthene-Diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]

- 15. Discovery of thiophen-2-ylmethylene bis-dimedone derivatives as novel WRN inhibitors for treating cancers with microsatellite instability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Two Important Anticancer Mechanisms of Natural and Synthetic Chalcones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Keto-enol Tautomerism of Chlorodimedone in Different Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the keto-enol tautomerism of 2-chlorodimedone, a cyclic β-diketone of interest in organic synthesis and medicinal chemistry. The equilibrium between the keto and enol forms is highly sensitive to the solvent environment, a crucial consideration for reaction optimization and understanding its behavior in biological systems. This document details the underlying principles, experimental methodologies for quantification, and a summary of the solvent-dependent equilibrium.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For β-dicarbonyl compounds like 2-chlorodimedone, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond and conjugation of the double bond with the remaining carbonyl group. The position of this equilibrium is influenced by several factors, including the structure of the dicarbonyl compound, temperature, and, most notably, the solvent.

The solvent's polarity and its ability to act as a hydrogen bond donor or acceptor play a critical role in stabilizing one tautomer over the other. Generally, nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is a dominant stabilizing factor. In contrast, polar protic solvents can disrupt this internal hydrogen bond by forming intermolecular hydrogen bonds with the solute, often shifting the equilibrium towards the more polar keto form. Polar aprotic solvents can also influence the equilibrium based on their dipole moments and ability to stabilize the more polar tautomer.

Experimental Determination of Tautomeric Equilibrium

The quantitative analysis of the keto-enol equilibrium of chlorodimedone is primarily achieved through Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a powerful, non-invasive technique for determining the ratio of keto and enol tautomers in solution.[1] The interconversion between the keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.[2]

Experimental Protocol:

-

Sample Preparation: Prepare dilute solutions (e.g., 0.05 M) of 2-chlorodimedone in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, Methanol-d₄) to avoid solute-solute interactions that could affect the equilibrium.[1]

-

NMR Acquisition:

-

Record high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay to obtain accurate integrations of the signals.

-

Acquire spectra on a spectrometer with a field strength of at least 400 MHz to achieve good signal dispersion.[3]

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. For this compound, the methylene protons adjacent to the carbonyls in the keto form will have a distinct chemical shift compared to the vinyl proton in the enol form.

-

Integrate the area under the respective signals. To account for the different number of protons contributing to each signal, the integration of the enol's vinyl proton should be compared to half the integration of the keto's methylene protons.[4]

-

The equilibrium constant (Keq) is calculated as the ratio of the concentration of the enol form to the keto form: Keq = [Enol] / [Keto]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study the keto-enol equilibrium. The keto and enol tautomers have different chromophores and thus exhibit distinct absorption maxima (λmax). The conjugated system in the enol form typically results in a bathochromic shift (longer wavelength) compared to the keto form.

Experimental Protocol:

-

Sample Preparation: Prepare a series of solutions of 2-chlorodimedone with a known total concentration in various solvents of spectroscopic grade.

-

UV-Vis Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a relevant wavelength range (e.g., 200-400 nm).[5]

-

Use a matched pair of quartz cuvettes, with the pure solvent as a reference.

-

-

Data Analysis:

-

Identify the λmax corresponding to the keto and enol forms. This may require deconvolution of overlapping bands.

-

Using the Beer-Lambert law (A = εbc), and assuming the molar absorptivities (ε) for each tautomer are known or can be determined under conditions where one form predominates, the concentration of each tautomer can be calculated.

-

The equilibrium constant (Keq) is then determined from the ratio of the calculated concentrations.

-

Quantitative Data on Tautomeric Equilibrium of this compound

| Solvent | Tautomer Ratio (Keto:Enol) | % Keto | % Enol | Keq ([Enol]/[Keto]) |

| CDCl₃ | 90:10[6] | 90% | 10% | 0.11 |

Note: This data is for a closely related α-substituted dicarbonyl compound and serves as a strong indicator of the expected equilibrium for 2-chlorodimedone in a non-polar solvent.

Visualizing Tautomerism and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Keto-enol tautomerism of 2-chlorodimedone.

Caption: Experimental workflow for tautomerism analysis.

Conclusion

The keto-enol tautomerism of 2-chlorodimedone is a dynamic equilibrium that is significantly influenced by the solvent environment. Quantitative analysis, primarily through ¹H NMR spectroscopy, allows for the precise determination of the tautomeric ratio. The available data suggests a strong preference for the keto form in non-polar solvents like chloroform. For researchers in drug development and organic synthesis, a thorough understanding of these solvent effects is paramount for predicting molecular behavior, optimizing reaction conditions, and interpreting biological activity. Further studies are warranted to establish a comprehensive dataset of equilibrium constants and thermodynamic parameters for this compound in a wider range of protic and aprotic solvents.

References

Monochlorodimedone in Myeloperoxidase Activity Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of monochlorodimedone (MCD) in assays to determine the chlorinating activity of myeloperoxidase (MPO). MPO, a heme-containing enzyme predominantly found in neutrophils, plays a critical role in the innate immune system by catalyzing the production of hypochlorous acid (HOCl), a potent antimicrobial agent. However, excessive MPO activity is implicated in the pathophysiology of numerous inflammatory diseases, making its accurate measurement crucial for research and drug development.

The monothis compound assay is a classic spectrophotometric method to quantify the chlorinating activity of MPO. This guide delves into the core principles of the assay, provides detailed experimental protocols, summarizes key quantitative data, and discusses the advantages and limitations of this technique.

Core Principles of the Monothis compound Assay

The assay is based on the MPO-catalyzed production of HOCl from hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻). The generated HOCl then reacts with monothis compound, leading to its chlorination to dithis compound. This reaction causes a decrease in the absorbance of monothis compound, which can be monitored spectrophotometrically. The rate of decrease in absorbance is directly proportional to the MPO activity in the sample.

It is important to note that monothis compound is not an inert detector of HOCl. It can also be involved in a minor peroxidative pathway and can interact with the MPO catalytic cycle, which can influence the reaction kinetics.[1]

Experimental Protocols

While a universally standardized protocol for the monothis compound-based MPO assay is not consistently reported across the literature, the following methodologies for sample preparation and the assay procedure are based on established principles from various MPO activity assays.

Sample Preparation

The appropriate preparation of biological samples is critical for accurate MPO activity measurement. Here are general guidelines for common sample types:

-

Tissue Homogenates:

-

Perfuse tissues with phosphate-buffered saline (PBS) to remove contaminating blood, which contains MPO.

-

Homogenize the tissue in a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0) containing a detergent such as 0.5% hexadecyltrimethylammonium bromide (HTAB) to lyse the cells and release MPO.

-

Centrifuge the homogenate at high speed (e.g., >10,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant for the MPO activity assay.

-

-

Cell Extracts (e.g., Neutrophils):

-

Isolate neutrophils from whole blood using density gradient centrifugation.

-

Resuspend the neutrophil pellet in an extraction buffer (e.g., 20 mM acetate buffer, pH 4.7, containing 0.2 M NaCl and 0.5% cetyltrimethylammonium bromide).

-

Obtain the cell extract (supernatant) after ultracentrifugation.

-

-

Plasma/Serum:

-

EDTA-plasma is generally recommended over serum or heparin-plasma to minimize ex vivo MPO release from neutrophils. Samples can often be assayed directly or after dilution in the assay buffer.

-

Assay Procedure

This protocol is a synthesized methodology and may require optimization for specific experimental conditions.

Reagents:

-

Assay Buffer: 50 mM potassium phosphate buffer, pH 6.5, containing 100 mM NaCl.

-

Monothis compound (MCD) Stock Solution: Prepare a stock solution of MCD in a suitable solvent (e.g., DMSO or ethanol). The final concentration in the assay will need to be optimized but is typically in the micromolar range.

-

Hydrogen Peroxide (H₂O₂) Solution: Prepare a fresh solution of H₂O₂ in distilled water. The final concentration in the assay is a critical parameter and should be optimized, as high concentrations can lead to enzyme inactivation. A starting point is often in the range of 10-100 µM.

-

Sample: Purified MPO or prepared biological sample.

Procedure:

-

Reaction Mixture Preparation: In a spectrophotometer cuvette or a 96-well microplate, combine the assay buffer, MCD solution, and the sample.

-

Initiation of Reaction: Start the reaction by adding the H₂O₂ solution.

-

Spectrophotometric Measurement: Immediately monitor the decrease in absorbance at 292 nm over time. The rate of change in absorbance is used to calculate the enzyme activity.

-

Control: A reaction mixture without the enzyme or sample should be included as a negative control to account for any non-enzymatic degradation of MCD.

Quantitative Data

The following table summarizes key quantitative parameters for the MPO-catalyzed chlorination of monothis compound. It is important to note that these values can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition).

| Parameter | Value | Conditions | Reference |

| Wavelength of Measurement | 292 nm | - | General consensus |

| Optimal pH | ~6.5 - 7.0 | Varies with substrate and conditions | [2] |

| kcat/KM for H₂O₂ | Reduced by a factor of 100 in the presence of SPIN-aureus | - | ResearchGate |

| kcat/KM for Bromide | Reduced by a factor of 100 in the presence of SPIN-aureus | - | ResearchGate |

| Molar Extinction Coefficient (ε) of Monothis compound at 292 nm | Data not consistently reported in the literature | - | - |

Signaling Pathways and Experimental Workflows

MPO Catalytic Cycle and Monothis compound Chlorination

The following diagram illustrates the enzymatic reaction sequence.

Experimental Workflow for MPO Activity Assay

The logical flow of the experimental procedure is depicted below.

Advantages and Limitations

Advantages:

-

Specificity for Chlorination: The assay specifically measures the chlorinating activity of MPO, which is its primary physiological function, as opposed to general peroxidase activity.

-

Spectrophotometric Detection: The method is relatively simple and relies on standard laboratory equipment.

Limitations:

-

Interference from other Peroxidases: While more specific than general peroxidase assays, other peroxidases with chlorinating activity, though rare, could potentially interfere.

-

Interaction of MCD with MPO: Monothis compound is not an inert substrate and can interact with the MPO enzyme, potentially complicating the interpretation of kinetic data.[1]

-

Potential for False Positives: The assay monitors the disappearance of the substrate (MCD) rather than the appearance of the product. This can lead to false-positive results if other components in the sample degrade MCD.

-

Lack of a Standardized Molar Extinction Coefficient: The absence of a universally accepted molar extinction coefficient for MCD at 292 nm hinders the accurate determination of absolute MPO activity.

-

Biphasic Effect of H₂O₂: The concentration of hydrogen peroxide has a biphasic effect on the reaction rate, with higher concentrations leading to enzyme inactivation. This necessitates careful optimization of H₂O₂ concentration.

Conclusion

The monothis compound assay remains a valuable tool for assessing the chlorinating activity of myeloperoxidase, particularly in purified systems. Its relative simplicity and specificity for the primary function of MPO are significant advantages. However, researchers and drug development professionals must be acutely aware of its limitations, including the potential for interference, the non-inert nature of the substrate, and the critical need for careful optimization of reaction conditions. For complex biological samples, it is advisable to use this assay in conjunction with other methods and to include appropriate controls to ensure the validity of the results. The development of more specific and robust probes for MPO activity continues to be an active area of research.

References

An In-depth Technical Guide to the Structure and Chemistry of Chlorodimedone (C8H11ClO2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodimedone, with the chemical formula C8H11ClO2, is a chlorinated derivative of dimedone, a well-established building block in organic synthesis. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and reactivity of 2-chloro-5,5-dimethylcyclohexane-1,3-dione. It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development, offering insights into its chemical behavior and potential applications as a pharmaceutical intermediate and a versatile precursor in the synthesis of complex heterocyclic systems. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of synthetic pathways and logical relationships to facilitate a deeper understanding of this compound.

Chemical Structure and Properties

This compound, systematically named 2-chloro-5,5-dimethylcyclohexane-1,3-dione, is a cyclic diketone characterized by a chlorine atom at the second position of the cyclohexane ring.[1] The presence of the electronegative chlorine atom significantly influences the reactivity of the molecule, particularly at the active methylene positions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference(s) |

| IUPAC Name | 2-chloro-5,5-dimethylcyclohexane-1,3-dione | [1] |

| Molecular Formula | C8H11ClO2 | [1] |

| Molecular Weight | 174.62 g/mol | [1] |

| CAS Number | 7298-89-7 | [1] |

| Appearance | Solid powder | [2] |

| Melting Point | 161-164 °C | [1] |

| Solubility | Soluble in DMSO, Insoluble in water | [2] |

| pKa (Predicted) | 3.61 ± 0.42 |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized in the following tables.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Assignment |

| [Data not explicitly found in search results] |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| [Data not explicitly found in search results] |

Table 4: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Interpretation |

| [Data not explicitly found in search results] | C=O stretching, C-Cl stretching |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 174/176 | [M]+, [M+2]+ molecular ion peaks (due to ³⁵Cl/³⁷Cl isotopes) |

| [Further fragmentation data not explicitly found] |

Synthesis of this compound

This compound is synthesized from its precursor, 5,5-dimethylcyclohexane-1,3-dione (dimedone). The chlorination of the active methylene group at the C-2 position is a key transformation. While various chlorinating agents can be employed, the use of oxalyl chloride or sulfuryl chloride is a common strategy for the synthesis of α-chloro-β-dicarbonyl compounds. A plausible synthetic workflow is outlined below.

Experimental Protocol: Synthesis of 2-chloro-5,5-dimethylcyclohexane-1,3-dione

This protocol is adapted from the synthesis of the isomeric 3-chloro-5,5-dimethylcyclohex-2-en-1-one and represents a likely method for the preparation of the target compound.

Materials:

-

5,5-Dimethylcyclohexane-1,3-dione (dimedone)

-

Oxalyl chloride or Sulfuryl chloride

-

Anhydrous dichloromethane (or other inert solvent)

-

Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen or Argon gas supply

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve dimedone in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of the chlorinating agent (e.g., sulfuryl chloride, 1.1 equivalents) in anhydrous dichloromethane to the stirred solution via the dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to afford pure 2-chloro-5,5-dimethylcyclohexane-1,3-dione.

Reactivity and Applications in Organic Synthesis

The chemical reactivity of this compound is dominated by the presence of the two carbonyl groups and the α-chloro substituent. This combination of functional groups makes it a valuable intermediate in the synthesis of a variety of more complex molecules, particularly heterocycles.

Nucleophilic Substitution

The chlorine atom at the C-2 position is susceptible to nucleophilic substitution, although the reactivity is influenced by the adjacent carbonyl groups. This allows for the introduction of various functional groups at this position.

Precursor for Heterocyclic Synthesis

This compound and its parent compound, dimedone, are widely used in multicomponent reactions to synthesize a diverse range of heterocyclic compounds, including xanthenes and acridines, which are of significant interest in medicinal chemistry.[1][3]

References

An In-depth Technical Guide to the Safety and Handling of Chlorodimedone (CAS: 7298-89-7)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety, handling, and toxicological profile of Chlorodimedone (2-chloro-5,5-dimethyl-1,3-cyclohexanedione). The information is intended to support risk assessment and ensure safe laboratory practices.

Chemical and Physical Properties

This compound is a halogenated cyclic β-diketone.[1] It presents as a light yellow, odorless solid powder.[2] Understanding its physical properties is the first step in safe handling.

| Property | Value | Source |

| CAS Number | 7298-89-7 | [3][4][5][6] |

| Molecular Formula | C₈H₁₁ClO₂ | [3][4][6] |

| Molecular Weight | 174.62 g/mol | [3][4][6] |

| Appearance | Light yellow solid powder | [2][4] |

| Melting Point | 147 - 150 °C (296.6 - 302 °F) | [2] |

| Solubility | Insoluble in water; Soluble in DMSO | [4][7] |

| IUPAC Name | 2-chloro-5,5-dimethylcyclohexane-1,3-dione | [3][5] |

| Synonyms | 2-Chlorodimedone, Monothis compound | [3][6] |

Hazard Identification and Toxicology

This compound is classified as an irritant.[3] The primary routes of exposure are inhalation, skin contact, and eye contact. While one safety data sheet notes it is not considered a hazardous substance under OSHA 29 CFR 1910.1200, others provide specific GHS hazard statements that necessitate careful handling.[8]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for this compound:

| Hazard Code | Statement | Classification | Source |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) | [3][7][9] |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) | [3][7][9] |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Warning) | [3][7][9] |

Risk Assessment and Handling Workflow

A systematic approach to handling this compound is critical to minimize exposure and ensure laboratory safety. The following workflow diagram, generated using DOT language, outlines the key stages from planning to disposal.

Caption: Risk Assessment and Handling Workflow for this compound.

Experimental Protocols: Safe Handling and Use

While specific experimental protocols for this compound are not detailed in the provided search results, a general protocol for handling chemical irritants in powder form can be established based on safety guidelines.

Objective: To safely handle and dispense this compound powder for experimental use.

Materials:

-

This compound (CAS: 7298-89-7)

-

Appropriate Personal Protective Equipment (PPE): Chemical safety goggles, lab coat, nitrile gloves.[2][8]

-

Chemical fume hood or other well-ventilated area.[8]

-

Spatula, weigh boat, and calibrated balance.

-

Sealable container for waste.[8]

-

Spill kit with materials for dry cleanup.[8]

Methodology:

-

Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed and is readily accessible.

-

Work Area Setup: Designate a specific area for handling, preferably within a chemical fume hood, to control dust and vapors.[8]

-

Donning PPE: Put on a lab coat, chemical safety goggles, and nitrile gloves. Ensure PPE is in good condition.

-

Handling the Chemical:

-

Limit all unnecessary personal contact.[8]

-

Carefully open the container to avoid creating airborne dust.

-

Use a clean spatula to transfer the desired amount of this compound onto a weigh boat on a calibrated balance.

-

Perform all transfers slowly and deliberately to minimize dust generation.[8]

-

If preparing a solution (e.g., in DMSO), add the solvent to the powder slowly to avoid splashing.

-

-

Post-Handling:

-

Securely seal the main this compound container.[8]

-

Clean the spatula and work surface thoroughly.

-

Place all contaminated disposable materials (e.g., weigh boat, gloves) into a designated, sealed waste container.

-

-

Hand Hygiene: After removing gloves, wash hands thoroughly with soap and water.[8]

Reactivity and Stability

Understanding the chemical's stability and reactivity is crucial for safe storage and handling.

-

Stability: The compound is noted to be sensitive to moisture, heat, and light.[2][7]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, as ignition may result.[2][7][8]

-

Hazardous Decomposition Products: When involved in a fire, combustion may produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride, and phosgene.[2][8]

The following diagram illustrates the logical relationships governing the storage and reactivity of this compound.

Caption: Storage and Reactivity Profile of this compound.

Emergency Procedures

In the event of an accidental spill or exposure, the following procedures should be followed.

-

Minor Spills: Immediately clean up all spills.[8] Use dry clean-up procedures and avoid generating dust.[8] Sweep or vacuum the material and place it into a clean, dry, sealable, and labeled container.[8]

-

Major Spills: Evacuate the area and move upwind.[8] Alert emergency responders and control personal contact by using appropriate protective equipment, including a dust respirator.[8] Prevent spillage from entering drains or waterways.[8]

-

Skin Contact: Flush skin and hair with running water and soap if available.[8] If skin irritation occurs, seek medical advice.[7][8]

-

Eye Contact: Immediately wash out with water.[8] If eye irritation persists, get medical advice/attention.[7][8]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[7][8] Call a poison center or doctor if you feel unwell.[7]

-

Ingestion: Immediately give a glass of water.[8] First aid is not generally required, but if in doubt, contact a Poisons Information Center or a doctor.[8]

References

- 1. This compound | 7298-89-7 | Benchchem [benchchem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C8H11ClO2 | CID 122278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. CAS RN 7298-89-7 | Fisher Scientific [fishersci.co.uk]

- 6. scbt.com [scbt.com]

- 7. 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

Chlorodimedone in Biochemical Research: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chlorodimedone, a derivative of dimedone, has carved out a significant niche in biochemical research, primarily as a key reagent in the study of enzyme kinetics and as a potential tool for investigating protein modifications. This technical guide provides a comprehensive overview of the applications of this compound in biochemistry, with a focus on its use in the spectrophotometric assay of haloperoxidases and its emerging role in the detection of protein sulfenic acids. This document details experimental protocols, presents quantitative data, and illustrates relevant biochemical pathways and workflows.

Spectrophotometric Assay of Haloperoxidase Activity

The most prominent application of monothis compound (MCD) in biochemistry is in a continuous spectrophotometric assay to determine the activity of haloperoxidase enzymes.[1] These enzymes catalyze the oxidation of halides (Cl⁻, Br⁻, I⁻) by hydrogen peroxide, playing a role in the biosynthesis of halogenated natural products and in immune responses.

The assay is based on the principle that the halogenating species produced by the enzyme reacts with monothis compound, leading to a decrease in its absorbance at 290 nm. The rate of this decrease is directly proportional to the haloperoxidase activity.

General Reaction Scheme

The overall reaction can be summarized as follows:

Caption: Enzymatic production of hypohalous acid by haloperoxidase and subsequent reaction with monothis compound.

Experimental Protocol: Haloperoxidase Activity Assay

This protocol is a generalized procedure based on commonly cited methods.[1] Researchers should optimize conditions for their specific enzyme and experimental setup.

Materials:

-

Monothis compound (MCD) stock solution (e.g., 10 mM in a suitable organic solvent like DMSO, stored protected from light)

-

Enzyme solution (purified or as a cell-free extract)

-

Reaction buffer (e.g., 50 mM MES, pH 6.0)

-

Potassium chloride (KCl) or potassium bromide (KBr) stock solution (e.g., 2 M)

-

Hydrogen peroxide (H₂O₂) solution (concentration determined by spectrophotometry at 240 nm, ε = 43.6 M⁻¹cm⁻¹)

-

Vanadate stock solution (for vanadium-dependent haloperoxidases, e.g., 1 mM)

-

Spectrophotometer capable of measuring absorbance at 290 nm with temperature control

Procedure:

-

Prepare the reaction mixture in a quartz cuvette. A typical 1 mL reaction mixture contains:

-

50 µM Monothis compound

-

1 µM Enzyme

-

50 mM MES buffer (pH 6.0)

-

200 mM KCl or KBr

-

10 µM Vanadate (if required)

-

-

Incubate the reaction mixture at a constant temperature (e.g., 30 °C) for a few minutes to allow for temperature equilibration.

-

Initiate the reaction by adding hydrogen peroxide to a final concentration of 1 mM.

-

Immediately start monitoring the decrease in absorbance at 290 nm for a set period (e.g., 5-10 minutes).

-

Calculate the initial rate of the reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of MCD (ε₂₉₀ ≈ 1.99 x 10⁴ M⁻¹cm⁻¹).

Quantitative Data: Kinetic Parameters of Haloperoxidases

The monothis compound assay has been instrumental in determining the kinetic parameters of various haloperoxidases. The following table summarizes representative kinetic constants for vanadium-dependent haloperoxidases.

| Enzyme Source | Substrate (Halide) | Km (mM) | kcat (s⁻¹) | Optimal pH | Reference |

| Curvularia inaequalis (VCPO) | Chloride | 3.2 | - | 4.5 | [2] |

| Curvularia inaequalis (VCPO) | Bromide | 20 | - | 4.5 | [2] |

| Ascophyllum nodosum (VBPO) | Bromide | 1.7 - 18.1 | - | 4.0 - 8.0 | [3] |

| Amphritea sp. (AmVHPO) | Chloride | 167 | - | 6.0 | [4] |

Note: kcat values are often not reported directly in the context of the MCD assay as the assay measures the consumption of the indicator substrate, not the direct turnover of the natural substrate.

Considerations and Limitations

While widely used, the monothis compound assay has some important considerations:

-

False Positives: The assay can yield false-positive results. For instance, cytochrome c has been shown to cause a decrease in MCD absorbance, mimicking haloperoxidase activity.

-

Complex Kinetics with Myeloperoxidase: When studying myeloperoxidase (MPO), the kinetics can be complex. Hypochlorous acid produced by MPO can react with amino groups on the enzyme itself, forming chloramines that can also react with monothis compound. Furthermore, monothis compound can act as a competitive inhibitor with respect to the chloride ion.

-

Radical Mechanism: The halogenation of monothis compound can proceed through a radical mechanism, which can be influenced by the presence of oxygen and the ratio of substrates.

Dimedone-Based Probes for Detecting Protein Sulfenic Acids

A significant, albeit less direct, application of the chemical principles of this compound lies in the use of its parent compound, dimedone, and its derivatives as chemical probes for the detection of protein sulfenic acids (R-SOH). Sulfenic acid is a transient, oxidative post-translational modification of cysteine residues that plays a crucial role in redox signaling.

Dimedone and its derivatives are highly specific reagents that react with the electrophilic sulfur of sulfenic acid to form a stable thioether linkage. This allows for the "trapping" and subsequent detection of this otherwise fleeting modification.

Caption: Workflow for the detection of protein sulfenic acids using dimedone-based chemical probes.

Principle of Detection

The nucleophilic enolate of dimedone attacks the electrophilic sulfur of the sulfenic acid, forming a stable covalent adduct. By attaching a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) to the dimedone core, researchers can specifically label, isolate, and identify proteins that have undergone this specific oxidative modification.[5][6][7][8][9]

While most studies utilize derivatized dimedone, the underlying reactivity is inherent to the 1,3-dione structure, suggesting that this compound would exhibit similar reactivity towards sulfenic acids. However, specific protocols employing this compound for this purpose are not yet widely documented. The presence of the chlorine atom could potentially modulate the reactivity of the dione ring.

Experimental Workflow: General Approach for Sulfenic Acid Profiling

The following is a generalized workflow for the use of dimedone-based probes.

-

Cell/Tissue Treatment: Expose cells or tissues to conditions that are expected to induce oxidative stress and the formation of sulfenic acids.

-

Lysis and Labeling: Lyse the cells in the presence of a dimedone-based probe (e.g., DCP-Bio1, a biotinylated dimedone derivative). The inclusion of the probe in the lysis buffer is crucial to trap the transient sulfenic acids as they are formed.

-

Affinity Purification: If a biotinylated probe is used, the labeled proteins can be enriched from the total cell lysate using streptavidin-agarose beads.

-

Detection and Identification: The enriched proteins can then be identified and characterized using various techniques:

-

Western Blotting: To confirm the oxidation of a specific protein of interest.

-

Mass Spectrometry: For proteome-wide identification of sulfenylated proteins and the specific sites of modification.

-

Other Potential Applications

Derivatization for HPLC Analysis

While this compound possesses a chromophore, its use as a derivatizing agent for enhancing the detection of other molecules, such as aldehydes, in High-Performance Liquid Chromatography (HPLC) is not a well-established application. The literature on derivatization of aldehydes for HPLC analysis predominantly features reagents like 2,4-dinitrophenylhydrazine (DNPH).[10][11] Extensive searches have not revealed established protocols for the use of this compound in this context.

Conclusion

This compound is a valuable tool in biochemistry, with its primary and well-established application being the spectrophotometric determination of haloperoxidase activity. The assay, while powerful, requires careful consideration of potential interferences and complex reaction kinetics. The underlying reactivity of the dimedone structure has been ingeniously exploited in the development of chemical probes for the specific detection of protein sulfenic acids, a critical post-translational modification in redox biology. While the direct use of this compound in this application is not yet widespread, the principles are directly transferable. The application of this compound as a derivatization agent for HPLC analysis does not appear to be a common practice. This guide provides researchers with the foundational knowledge and protocols to effectively utilize this compound in their biochemical investigations.

References

- 1. NapH1 Monothis compound (MCD) Assay. [bio-protocol.org]

- 2. www1.udel.edu [www1.udel.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Cysteine Oxidative Post-translational Modifications: Emerging Regulation in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cysteine-Mediated Redox Signaling: Chemistry, Biology, and Tools for Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Use of Dimedone-Based Chemical Probes for Sulfenic Acid Detection: Evaluation of Conditions Affecting Probe Incorporation into Redox-Sensitive Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Protocol for Aldehyde Derivatization using Chlorodimedone for LC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aldehydes are a class of reactive carbonyl species that are of significant interest in biological and pharmaceutical research. They are involved in a wide range of physiological and pathological processes, including lipid peroxidation, oxidative stress, and as byproducts of drug metabolism. The accurate and sensitive quantification of aldehydes in complex biological matrices is crucial for understanding disease mechanisms and for the development of new therapeutics. However, their high reactivity, volatility, and poor ionization efficiency in mass spectrometry pose analytical challenges.

Chemical derivatization is a widely employed strategy to overcome these challenges. This application note provides a detailed protocol for the derivatization of aldehydes using chlorodimedone, a highly reactive reagent, for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS). This compound, a halogenated analog of dimedone (5,5-dimethyl-1,3-cyclohexanedione), reacts with aldehydes to form stable, non-volatile derivatives with enhanced chromatographic retention and ionization efficiency, making them amenable to sensitive LC-MS analysis. While this protocol focuses on this compound, the principles and many of the experimental conditions are also applicable to derivatization with dimedone.[1][2][3]

Principle of the Method

The derivatization of aldehydes with this compound proceeds via a Hantzsch-type condensation reaction. In this reaction, two molecules of this compound condense with one molecule of an aldehyde in the presence of an ammonia source (e.g., ammonium acetate) to form a stable, heterocyclic derivative.[4][5][6] This derivative exhibits favorable properties for LC-MS analysis, including increased molecular weight, reduced polarity for better retention on reversed-phase columns, and the presence of a basic nitrogen atom that can be readily protonated for sensitive detection in positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).[5][7]

Experimental Protocols

Materials and Reagents

-

This compound (or Dimedone)

-

Ammonium Acetate

-

Aldehyde standards (e.g., formaldehyde, acetaldehyde, malondialdehyde, hexanal)

-

LC-MS grade methanol

-

LC-MS grade acetonitrile

-

LC-MS grade water

-

Formic acid

-

Glacial acetic acid

-

Biological matrix (e.g., plasma, urine, cell lysate)

-

Internal Standard (e.g., a stable isotope-labeled aldehyde or a structurally similar aldehyde not present in the sample)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup (optional)

Equipment

-

LC-MS system (e.g., HPLC or UHPLC coupled to a triple quadrupole or high-resolution mass spectrometer)

-

Thermomixer or heating block

-

Centrifuge

-

Vortex mixer

-

Analytical balance

-

pH meter

-

Nitrogen evaporator (optional)

Standard Solution Preparation

-

This compound Derivatizing Reagent (10 mg/mL): Dissolve 100 mg of this compound in 10 mL of methanol.

-

Ammonium Acetate Solution (1 M): Dissolve 7.71 g of ammonium acetate in 100 mL of LC-MS grade water.

-

Aldehyde Stock Solutions (1 mg/mL): Prepare individual stock solutions of the target aldehydes in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solutions in methanol to create a calibration curve over the desired concentration range.

Sample Preparation from Biological Matrix (e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold methanol containing the internal standard.

-

Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Supernatant Collection: Carefully transfer the supernatant to a clean tube.

-

Evaporation (Optional): The supernatant can be concentrated under a gentle stream of nitrogen if necessary.

Derivatization Protocol

-

To 50 µL of the prepared standard solution or sample supernatant, add 50 µL of the this compound derivatizing reagent.

-

Add 20 µL of 1 M ammonium acetate solution.

-

Add 5 µL of glacial acetic acid to catalyze the reaction.

-

Vortex the mixture gently.

-

Incubate the reaction mixture at 60°C for 30 minutes in a thermomixer.

-

After incubation, cool the mixture to room temperature.

-

Centrifuge at 10,000 x g for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS analysis.

LC-MS Analysis

| Parameter | Recommended Conditions |

| LC System | UHPLC or HPLC |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start with 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and re-equilibrate. (Optimize for specific aldehydes) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temp. | 40°C |

| Injection Vol. | 5 - 10 µL |

| MS System | Triple Quadrupole or High-Resolution Mass Spectrometer |

| Ionization Mode | Positive Ion ESI or APCI[5][7] |

| Scan Mode | Multiple Reaction Monitoring (MRM) for targeted quantification or full scan for qualitative analysis |

| Key Parameters | Optimize nebulizer gas, drying gas flow and temperature, and capillary voltage for the specific instrument. |

Data Presentation

Quantitative data for the analysis of various aldehydes using dimedone derivatization are summarized below. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

| Aldehyde | Matrix | Derivatizing Agent | LC-MS Method | LOD/LOQ (Representative) | Reference |

| Formaldehyde | Biological Samples | Dimedone | HPLC | Not specified | [1] |

| Short-chain aldehydes | Standard Solutions | Dimedone | LC-APCI/ESI-MS | Not specified | [5][7] |

| Formaldehyde | Plant Tissues | Dimedone | HPLC, GC-MS | Not specified | [3] |

Visualizations

Reaction Mechanism: Hantzsch Condensation

The derivatization of an aldehyde with this compound proceeds through a Hantzsch condensation mechanism.

Caption: Hantzsch condensation of an aldehyde with this compound.

Experimental Workflow

The overall experimental workflow for the analysis of aldehydes using this compound derivatization is depicted below.

Caption: Experimental workflow for aldehyde derivatization and LC-MS analysis.

Application in Signaling Pathway Research

Aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (4-HNE), are well-established biomarkers of oxidative stress and lipid peroxidation. These processes are implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. The signaling pathways affected by oxidative stress are complex and involve multiple cellular components. The accurate measurement of aldehyde levels in biological systems using the described method can provide valuable insights into the state of these pathways and the efficacy of therapeutic interventions targeting oxidative stress.

Conclusion

The derivatization of aldehydes with this compound followed by LC-MS analysis is a robust and sensitive method for the quantification of these important biomolecules. The protocol outlined in this application note provides a comprehensive framework for researchers, scientists, and drug development professionals to implement this technique in their studies. The enhanced chromatographic and mass spectrometric properties of the this compound-aldehyde derivatives enable reliable detection and quantification in complex biological matrices, facilitating a deeper understanding of the role of aldehydes in health and disease.

References

- 1. Simple determination of formaldehyde in dimedone adduct form in biological samples by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Approaches to Formaldehyde Measurement: From Liquid Biological Samples to Cells and Organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relationship between dimedone concentration and formaldehyde captured in plant tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Liquid chromatography-mass spectrometry method for the determination of aldehydes derivatized by the Hantzsch reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Spectrophotometric Determination of Formaldehyde with Dimedone